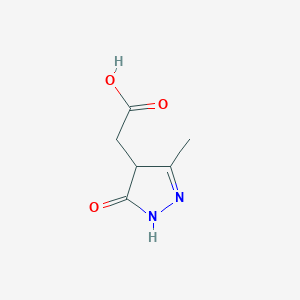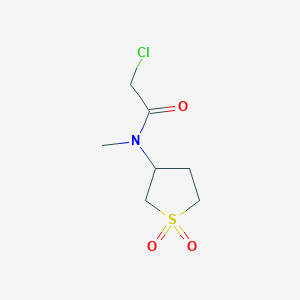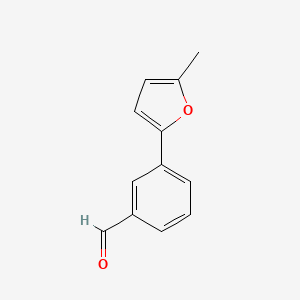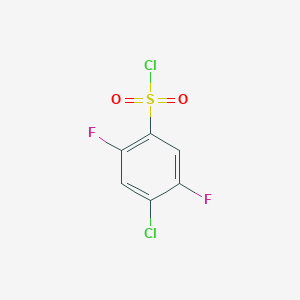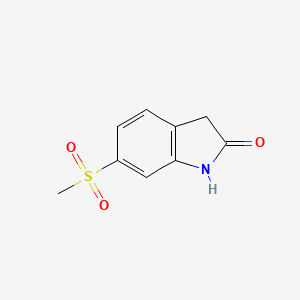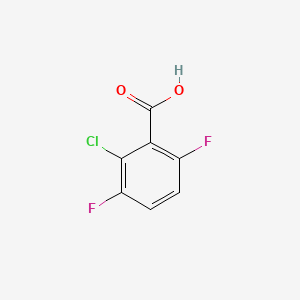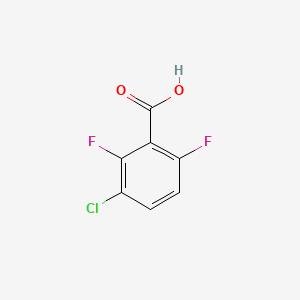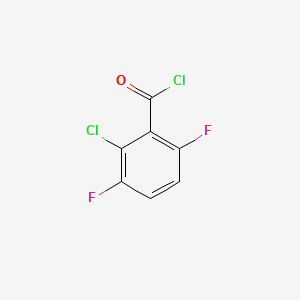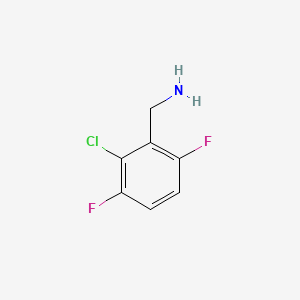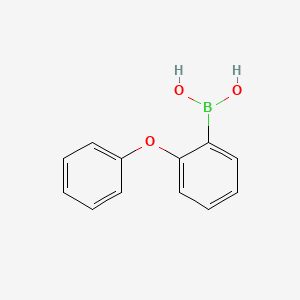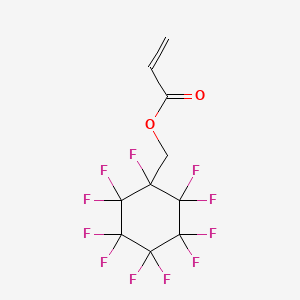
全氟环己基甲基丙烯酸酯
描述
Perfluorocyclohexylmethyl acrylate is a specialized chemical compound with the molecular formula C10H5F11O2. It is characterized by the presence of a perfluorinated cyclohexyl group attached to a methyl acrylate moiety. This compound is known for its unique properties, including high thermal stability, chemical resistance, and low surface energy, making it valuable in various industrial applications.
科学研究应用
Perfluorocyclohexylmethyl acrylate has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of fluorinated polymers with low surface energy and high chemical resistance.
Biology: Employed in the development of biocompatible coatings for medical devices due to its inert nature.
Medicine: Investigated for use in drug delivery systems and as a component in biomedical implants.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants that require high performance under extreme conditions.
作用机制
Biochemical Pathways
Perfluorocyclohexylmethyl acrylate may affect various biochemical pathways due to its complex structure and potential range of targets . The specific pathways affected by Perfluorocyclohexylmethyl acrylate and their downstream effects are currently unknown and require further investigation.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Perfluorocyclohexylmethyl acrylate
生化分析
Biochemical Properties
Perfluorocyclohexylmethyl acrylate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with various enzymes, including esterases and oxidoreductases, which facilitate its conversion into active metabolites. The nature of these interactions often involves the formation of ester bonds and subsequent hydrolysis, leading to the release of fluorinated byproducts .
Cellular Effects
Perfluorocyclohexylmethyl acrylate has been observed to influence cellular processes in multiple ways. It affects cell signaling pathways by modulating the activity of key signaling molecules such as kinases and phosphatases. Additionally, it can alter gene expression patterns, leading to changes in cellular metabolism and function. For instance, exposure to perfluorocyclohexylmethyl acrylate has been shown to upregulate genes involved in oxidative stress response .
Molecular Mechanism
The molecular mechanism of perfluorocyclohexylmethyl acrylate involves its binding to specific biomolecules, including proteins and nucleic acids. This binding can result in enzyme inhibition or activation, depending on the target molecule. For example, perfluorocyclohexylmethyl acrylate can inhibit the activity of certain proteases by forming stable complexes with their active sites. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of perfluorocyclohexylmethyl acrylate can vary over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other reactive species. Long-term exposure to perfluorocyclohexylmethyl acrylate has been associated with cumulative effects on cellular function, including alterations in cell proliferation and apoptosis rates .
Dosage Effects in Animal Models
The effects of perfluorocyclohexylmethyl acrylate in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and can be used to study its therapeutic potential. At higher doses, perfluorocyclohexylmethyl acrylate can induce toxic effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage level triggers significant adverse reactions .
Metabolic Pathways
Perfluorocyclohexylmethyl acrylate is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. Enzymes such as cytochrome P450 oxidases play a crucial role in its metabolism, converting it into more water-soluble metabolites that can be excreted from the body. This process can affect metabolic flux and alter the levels of various metabolites in the system .
Transport and Distribution
Within cells and tissues, perfluorocyclohexylmethyl acrylate is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to particular cellular compartments, where it can exert its biochemical effects. The compound’s distribution is also influenced by its physicochemical properties, such as solubility and molecular weight .
Subcellular Localization
The subcellular localization of perfluorocyclohexylmethyl acrylate is critical for its activity and function. It is often directed to specific organelles, such as the endoplasmic reticulum and mitochondria, through targeting signals and post-translational modifications. These localizations enable the compound to interact with key biomolecules and participate in various cellular processes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of perfluorocyclohexylmethyl acrylate typically involves the esterification of perfluorocyclohexylmethanol with acrylic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: In industrial settings, the production of perfluorocyclohexylmethyl acrylate may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity starting materials and stringent control of reaction parameters is crucial to achieve high yields and purity of the final product. Post-reaction purification steps, such as distillation or recrystallization, are employed to remove any impurities.
化学反应分析
Types of Reactions: Perfluorocyclohexylmethyl acrylate can undergo various chemical reactions, including:
Polymerization: It can be polymerized to form homopolymers or copolymers with other acrylates or methacrylates.
Substitution Reactions: The perfluorinated cyclohexyl group can participate in nucleophilic substitution reactions.
Addition Reactions: The acrylate moiety can undergo addition reactions with nucleophiles or radicals.
Common Reagents and Conditions:
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or photochemical conditions.
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents are used.
Addition Reactions: Radical initiators or nucleophiles like thiols or amines are employed.
Major Products:
Polymerization: Poly(perfluorocyclohexylmethyl acrylate) with unique surface properties.
Substitution Reactions: Substituted perfluorocyclohexyl derivatives.
Addition Reactions: Adducts with various functional groups.
相似化合物的比较
Perfluorocyclohexylmethyl methacrylate: Similar structure but with a methacrylate group instead of an acrylate group.
Perfluorooctyl acrylate: Contains a perfluorooctyl group instead of a perfluorocyclohexyl group.
Perfluorodecyl acrylate: Contains a perfluorodecyl group instead of a perfluorocyclohexyl group.
Uniqueness: Perfluorocyclohexylmethyl acrylate stands out due to its cyclic perfluorinated structure, which provides enhanced thermal stability and chemical resistance compared to linear perfluorinated acrylates. This makes it particularly suitable for applications requiring robust performance under harsh conditions.
属性
IUPAC Name |
(1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexyl)methyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F11O2/c1-2-4(22)23-3-5(11)6(12,13)8(16,17)10(20,21)9(18,19)7(5,14)15/h2H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGWOALFBHODRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCC1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F11O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379782 | |
| Record name | (Perfluorocyclohexyl)methyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40677-94-9 | |
| Record name | (1,2,2,3,3,4,4,5,5,6,6-Undecafluorocyclohexyl)methyl 2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40677-94-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, (1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexyl)methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040677949 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, (1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexyl)methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (Perfluorocyclohexyl)methyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


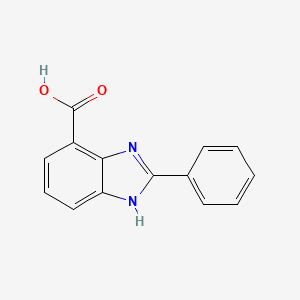

![2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid](/img/structure/B1362203.png)
